molecular formula C9H6F3NO B1319998 5-(Trifluoromethoxy)-1H-indole CAS No. 262593-63-5

5-(Trifluoromethoxy)-1H-indole

Cat. No.: B1319998
CAS No.: 262593-63-5
M. Wt: 201.14 g/mol
InChI Key: XVYXWSODSCHHHB-UHFFFAOYSA-N
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Description

5-(Trifluoromethoxy)-1H-indole is a chemical compound characterized by the presence of a trifluoromethoxy group attached to the indole ring. The trifluoromethoxy group is known for its unique properties, including high electronegativity and lipophilicity, which make it a valuable substituent in pharmaceutical and agrochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Trifluoromethoxy)-1H-indole typically involves the introduction of the trifluoromethoxy group into the indole ring. One common method is the trifluoromethoxylation of indole derivatives using trifluoromethoxylating reagents.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-(Trifluoromethoxy)-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can result in various substituted indole derivatives .

Scientific Research Applications

5-(Trifluoromethoxy)-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Trifluoromethoxy)-1H-indole involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to interact with biological molecules, potentially affecting various pathways. For example, it may inhibit specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

  • 5-(Trifluoromethyl)-1H-indole
  • 5-(Trifluoromethoxy)-2H-indole
  • 5-(Trifluoromethoxy)-3H-indole

Comparison: 5-(Trifluoromethoxy)-1H-indole is unique due to the specific positioning of the trifluoromethoxy group on the indole ring. This positioning can significantly influence its chemical reactivity and biological activity compared to similar compounds. The trifluoromethoxy group provides distinct properties, such as increased stability and lipophilicity, which are not as pronounced in other similar compounds .

Properties

IUPAC Name

5-(trifluoromethoxy)-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)14-7-1-2-8-6(5-7)3-4-13-8/h1-5,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVYXWSODSCHHHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C=C1OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40591982
Record name 5-(Trifluoromethoxy)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

262593-63-5
Record name 5-(Trifluoromethoxy)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40591982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Lithium aluminum hydride (10.4 mL, 1M in THF, 10.4 mmol) was added to a solution of 5-trifluoromethoxyisatin (0.8 g, 3.45 mmol) in THF at room temperature and the mixture was refluxed overnight. The reaction mixture was cooled, and Na2SO4 10H2O was added very carefully portionwise, followed by ethyl acetate. The reaction mixture was then filtered, and the filtrate was evaporated. The residual oil was purifed by column chromatography with ethyl acetate in hexanes (2:98) to yield 5-trifluoromethoxy-1H-indole (0.162 g, 23%).
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0.8 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the structural characteristics of 5-(Trifluoromethoxy)-1H-indole and how are these confirmed?

A1: this compound-2,3-dione, also known as 5-(Trifluoromethoxy)isatin, has the molecular formula C9H4F3NO3. [] Crystallographic analysis reveals that it crystallizes with two molecules in the asymmetric unit, forming layers via intermolecular N—H⋯O hydrogen bonds. [] The near planarity of the isatin ring systems is notable. [] Various spectroscopic techniques like UV, IR, 1H NMR, HSQC-2D, and MS are employed to confirm the structure and identify different isomers of its derivatives. []

Q2: How does the structure of this compound derivatives influence their biological activity?

A2: Research indicates a strong structure-activity relationship for this compound-2,3-dione 3-thiosemicarbazone derivatives. [] Different substituents on the thiosemicarbazone moiety significantly affect the compound's cytotoxicity and selectivity towards various cancer cell lines. For instance, the 4-bromophenyl substituted derivative (compound I) exhibits significant selectivity for lymphoma cells, particularly P3HR1 and its vincristine-resistant subline. [] This highlights the potential of targeted structural modifications in optimizing the anticancer activity of this compound class.

Q3: What is the mechanism of action of this compound derivatives against cancer cells?

A3: While the precise mechanism is still under investigation, preliminary studies suggest that this compound-2,3-dione 3-thiosemicarbazone derivatives induce apoptosis in cancer cells. [] This is supported by observations of increased caspase-3 activity in lymphoma cells treated with these compounds. [] Further research is needed to fully elucidate the specific pathways and molecular targets involved in their cytotoxic activity.

Q4: What are the potential advantages of this compound derivatives as anticancer agents?

A4: this compound-2,3-dione 3-thiosemicarbazone derivatives demonstrate potent cytotoxic effects against various lymphoma and leukemia cell lines at submicromolar concentrations. [] Importantly, some derivatives show selectivity towards cancer cells over normal cells, indicating a potential for reduced systemic toxicity. [] This, coupled with their ability to overcome vincristine resistance in certain cell lines, makes them promising candidates for further development as anticancer therapeutics.

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